molecular formula C12H10F3N B6220328 7-ethyl-3-(trifluoromethyl)quinoline CAS No. 2758006-34-5

7-ethyl-3-(trifluoromethyl)quinoline

Cat. No.: B6220328
CAS No.: 2758006-34-5
M. Wt: 225.2
InChI Key:
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Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides .

Scientific Research Applications

7-Ethyl-3-(trifluoromethyl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®

Comparison: Compared to other fluorinated quinolines, 7-ethyl-3-(trifluoromethyl)quinoline stands out due to its unique trifluoromethyl group, which significantly enhances its biological activity and stability. This makes it more effective in various applications, particularly in medicinal chemistry and agrochemicals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-ethyl-3-(trifluoromethyl)quinoline can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-ethylbenzoic acid", "trifluoroacetic anhydride", "aniline", "sulfuric acid", "sodium nitrite", "copper powder", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2-ethylbenzoic acid to 2-ethylbenzonitrile by reaction with sulfuric acid and sodium nitrite.", "Step 2: Reduction of 2-ethylbenzonitrile to 2-ethylbenzylamine using copper powder and sodium hydroxide.", "Step 3: Condensation of 2-ethylbenzylamine with trifluoroacetic anhydride to form 2-ethyl-N-(trifluoroacetyl)benzylamine.", "Step 4: Cyclization of 2-ethyl-N-(trifluoroacetyl)benzylamine with aniline in the presence of acetic acid to form 7-ethyl-3-(trifluoromethyl)quinoline.", "Step 5: Purification of the final product by recrystallization from ethanol." ] }

CAS No.

2758006-34-5

Molecular Formula

C12H10F3N

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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